Ddx3-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

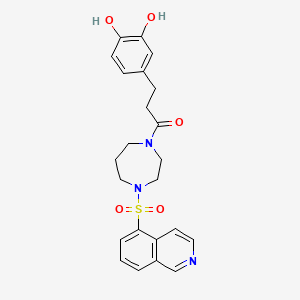

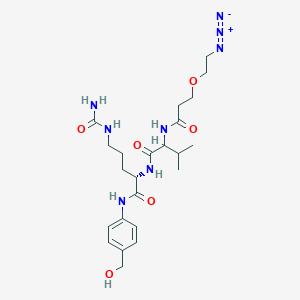

Ddx3-IN-2 is a compound known for its inhibitory activity against the DEAD-box polypeptide 3 (DDX3) helicase. DDX3 is a member of the DEAD-box helicase family, which plays a crucial role in RNA metabolism, including transcription, pre-messenger RNA splicing, RNA export, and translation. This compound has shown potential as an antiviral and anticancer agent due to its ability to inhibit DDX3 activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ddx3-IN-2 involves the preparation of a 7-azaindole derivative. The compound is synthesized by reacting 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-ol with appropriate reagents under controlled conditions. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and requires specific temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques like crystallization and chromatography. The compound is then aliquoted and stored at low temperatures to prevent degradation .

Analyse Des Réactions Chimiques

Types of Reactions: Ddx3-IN-2 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in hydrogen bonding and π-interactions, which are crucial for its binding to the DDX3 helicase .

Common Reagents and Conditions:

Solvents: Dimethyl sulfoxide (DMSO), ethanol

Reagents: Pyridine derivatives, catalysts for specific reactions

Conditions: Controlled temperature (room temperature to slightly elevated), neutral to slightly basic pH

Major Products: The major product of reactions involving this compound is the formation of stable complexes with the DDX3 helicase, which inhibits its activity. This inhibition is crucial for its antiviral and anticancer properties .

Applications De Recherche Scientifique

Ddx3-IN-2 has a wide range of scientific research applications:

Chemistry: Used as a tool to study the inhibition of RNA helicases and their role in RNA metabolism.

Biology: Investigates the role of DDX3 in cellular processes, including stress response and cell cycle regulation.

Medicine: Explores its potential as an antiviral agent against viruses like HIV and hepatitis C virus, and as an anticancer agent in various cancers, including breast and cervical cancer

Industry: Potential use in the development of therapeutic agents targeting DDX3-related pathways.

Mécanisme D'action

Ddx3-IN-2 exerts its effects by binding to the adenosine-binding pocket of the DDX3 helicase. This binding inhibits the helicase activity of DDX3, preventing it from unwinding RNA duplexes. The inhibition of DDX3 disrupts various cellular processes, including RNA metabolism, stress response, and cell cycle regulation. This disruption leads to the inhibition of viral replication and cancer cell proliferation .

Comparaison Avec Des Composés Similaires

RK-33: Another DDX3 inhibitor with potential anticancer and antiviral properties.

Ketorolac Salt: A newly discovered DDX3 inhibitor used to treat oral cancer.

Uniqueness of Ddx3-IN-2: this compound is unique due to its high specificity and potency in inhibiting DDX3. It has shown a broad spectrum of antiviral activity and potential to overcome HIV resistance. Its ability to form stable complexes with DDX3 and inhibit its activity makes it a promising candidate for therapeutic development .

Propriétés

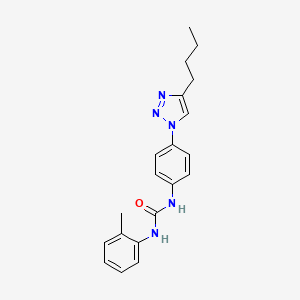

Formule moléculaire |

C20H23N5O |

|---|---|

Poids moléculaire |

349.4 g/mol |

Nom IUPAC |

1-[4-(4-butyltriazol-1-yl)phenyl]-3-(2-methylphenyl)urea |

InChI |

InChI=1S/C20H23N5O/c1-3-4-8-17-14-25(24-23-17)18-12-10-16(11-13-18)21-20(26)22-19-9-6-5-7-15(19)2/h5-7,9-14H,3-4,8H2,1-2H3,(H2,21,22,26) |

Clé InChI |

LZPQWTRWEKFHPZ-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=CN(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)

![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12420903.png)

![3-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]propanamide](/img/structure/B12420916.png)

![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)